5-bromonaphthalene-2-sulfonic Acid
Overview
Description
5-Bromonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7BrO3S. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a sulfonic acid group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the use of bromine and naphthalene-2-sulfonic acid in a solvent such as acetic acid, with the reaction being monitored and controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction Reactions: The bromine atom can be reduced to form naphthalene-2-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reagents such as zinc dust or sodium borohydride are used under mild conditions.
Major Products Formed
Substitution: Products include naphthalene-2-sulfonic acid derivatives with different substituents.
Oxidation: Products include sulfonate esters.
Reduction: The major product is naphthalene-2-sulfonic acid.
Scientific Research Applications
5-Bromonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic reagent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromonaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfonic acid group facilitate binding to active sites, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloronaphthalene-2-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodonaphthalene-2-sulfonic acid:
Uniqueness
5-Bromonaphthalene-2-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Biological Activity
5-Bromonaphthalene-2-sulfonic acid (BN2SA) is an organic compound with significant biological and chemical properties. This compound, characterized by its bromine and sulfonic acid functional groups, has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H7BrO3S. Its structure consists of a naphthalene ring with a bromine atom at the 5-position and a sulfonic acid group at the 2-position. This unique configuration contributes to its reactivity and biological activity.
The biological activity of BN2SA is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and proteins. The sulfonic acid group enhances solubility in aqueous environments, facilitating interactions with polar biological targets. The bromine atom can participate in electrophilic substitutions, influencing enzyme kinetics and protein folding.
Key Mechanisms Include:
- Enzyme Inhibition : BN2SA has been shown to inhibit specific enzymes by binding to their active sites, thus altering their catalytic activity. This property is particularly useful in studying enzyme mechanisms.
- Protein Interactions : The compound can modify protein structures through sulfonation reactions, impacting protein function and stability.
- Redox Reactions : BN2SA can undergo redox reactions that affect cellular pathways, potentially leading to changes in cell signaling and metabolism.
Enzyme Studies
BN2SA is frequently employed as a tool in enzymatic studies. It serves as an inhibitor for various enzymes, allowing researchers to dissect metabolic pathways and understand enzyme mechanisms. For instance, it has been used to study the inhibition of certain sulfatases, which play critical roles in sulfate metabolism.
Drug Development
Research indicates that BN2SA derivatives exhibit potential as therapeutic agents. Its ability to modify biomolecules makes it a candidate for developing drugs targeting specific diseases, including cancer and infectious diseases. For example, studies have explored its application in enhancing the bioavailability of sulfonic acid-containing drugs by utilizing BN2SA as a protecting group during synthesis .
Case Studies
- Inhibition of Sulfatases : A study investigated the inhibitory effects of BN2SA on arylsulfatase A, revealing that it competes with substrate binding, thereby providing insights into enzyme regulation mechanisms.
- Drug Delivery Systems : Research has explored the use of BN2SA derivatives in drug delivery systems. By modifying the sulfonic acid group, researchers have improved the solubility and stability of certain pharmaceutical compounds .
- Environmental Impact Studies : BN2SA has been utilized in studies assessing its environmental persistence and toxicity. Its brominated structure raises concerns regarding bioaccumulation and ecological effects .
Comparative Analysis
To better understand the significance of BN2SA in biological contexts, a comparison with structurally similar compounds is useful:
Compound | Structure Features | Biological Activity |
---|---|---|
5-Chloronaphthalene-2-sulfonic Acid | Chlorine instead of bromine | Similar enzyme inhibition properties |
Naphthalene-2-sulfonic Acid | Lacks halogen substitution | Less reactive; limited biological applications |
5-Iodonaphthalene-2-sulfonic Acid | Iodine substitution | Enhanced reactivity; potential for different biological interactions |
Properties
IUPAC Name |
5-bromonaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGAWQYHZLOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432640 | |
Record name | 5-bromonaphthalene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-11-5 | |
Record name | 5-Bromo-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179419-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromonaphthalene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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